molecular formula C21H25F2N3O2 B6102165 1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one

1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one

Cat. No.: B6102165
M. Wt: 389.4 g/mol
InChI Key: YUXRVPMFVVDTAI-UHFFFAOYSA-N
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Description

1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidin-2-one core, which is a common scaffold in many biologically active molecules.

Properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O2/c1-15-6-4-10-24-18(15)13-25(2)14-21(28)9-5-11-26(20(21)27)12-16-7-3-8-17(22)19(16)23/h3-4,6-8,10,28H,5,9,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXRVPMFVVDTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN(C)CC2(CCCN(C2=O)CC3=C(C(=CC=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one typically involves multiple steps:

    Formation of the Piperidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the Difluorophenyl Methyl Group: This can be done via nucleophilic substitution reactions using difluorobenzyl halides.

    Incorporation of the Methyl-[(3-methylpyridin-2-yl)methyl]amino Group: This step typically involves reductive amination reactions using appropriate amines and reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The piperidin-2-one core can be reduced to a piperidine using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, sulfuric acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a piperidine derivative.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: It can be studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Materials Science: It can be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidine: A similar compound with a piperidine core instead of a piperidin-2-one core.

    1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]pyrrolidin-2-one: A similar compound with a pyrrolidin-2-one core.

Uniqueness

1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy and selectivity for various applications.

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